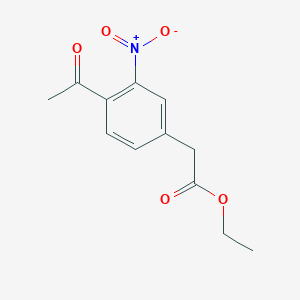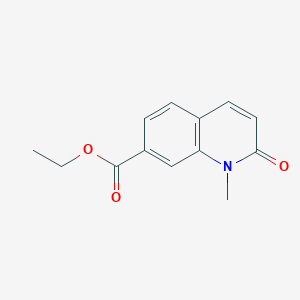![molecular formula C20H36O12 B13676481 [2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate](/img/structure/B13676481.png)
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate is a complex organic compound characterized by multiple hydroxyl groups and an octanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate typically involves multi-step organic reactions. The process begins with the preparation of the oxolan and oxan rings, followed by the introduction of hydroxyl groups through selective oxidation reactions. The final step involves esterification with octanoic acid under acidic conditions to form the octanoate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic methods can be employed to achieve regioselective hydroxylation and esterification, reducing the need for harsh chemical reagents and conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for halogenation reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound’s hydroxyl groups make it a potential candidate for studying enzyme-substrate interactions and metabolic pathways. It can be used as a model compound to investigate the mechanisms of enzymatic reactions.
Medicine
In medicine, the compound’s structure suggests potential applications in drug development. Its hydroxyl groups and ester linkage may allow it to interact with biological targets, making it a candidate for therapeutic agents.
Industry
In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its unique structure allows for the development of specialized materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the octanoate ester can interact with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] hexanoate: Similar structure but with a hexanoate ester instead of octanoate.
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] decanoate: Similar structure but with a decanoate ester instead of octanoate.
Uniqueness
The uniqueness of [2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate lies in its specific ester linkage and the length of the carbon chain in the octanoate group. This structural feature can influence its solubility, reactivity, and interaction with biological targets, distinguishing it from similar compounds with different ester groups.
Eigenschaften
Molekularformel |
C20H36O12 |
|---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(24)30-17-16(27)14(25)11(8-21)29-19(17)32-20(10-23)18(28)15(26)12(9-22)31-20/h11-12,14-19,21-23,25-28H,2-10H2,1H3 |
InChI-Schlüssel |
YOBVDYPPNNHXEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)OC1C(C(C(OC1OC2(C(C(C(O2)CO)O)O)CO)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


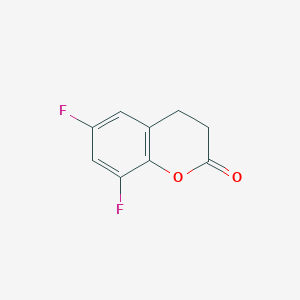
![Ethyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13676419.png)
![(6,7-Dihydro-5H-cyclopenta[b]pyridin-4-yl)boronic acid](/img/structure/B13676432.png)
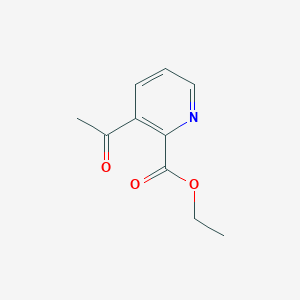
![Ethyl [2,3'-bipyridine]-6'-carboxylate](/img/structure/B13676438.png)
![[4-(hydroxymethyl)cyclohexyl]methyl Acetate](/img/structure/B13676446.png)




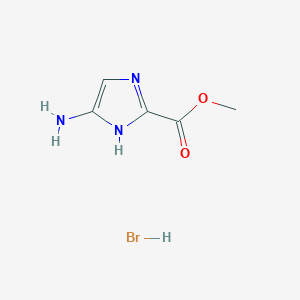
![(S)-4-[(tert-Butyldimethylsilyl)oxy]-3-methylbutanal](/img/structure/B13676466.png)
